(2-Chloro-5-methylthiazol-4-yl)methanol: A Technical Guide for Advanced Research
(2-Chloro-5-methylthiazol-4-yl)methanol: A Technical Guide for Advanced Research
Disclaimer: Direct experimental data for (2-Chloro-5-methylthiazol-4-yl)methanol, CAS 1379296-51-1, is not extensively available in public literature. This guide provides a comprehensive technical profile based on the well-characterized properties of structurally analogous compounds, including 2-chlorothiazoles, 2-chloro-5-methylthiazole, and other thiazole derivatives. The information herein is intended to offer a predictive overview and a strong starting point for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties (Predicted)
The properties of (2-Chloro-5-methylthiazol-4-yl)methanol can be predicted by examining its constituent parts: the 2-chlorothiazole core, the 5-methyl group, and the 4-methanol group. The presence of the hydroxyl group is expected to significantly influence its physical properties, increasing polarity, and potential for hydrogen bonding compared to its non-hydroxylated analog, 2-chloro-5-methylthiazole.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C5H6ClNOS | Based on chemical structure |
| Molecular Weight | 163.62 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow solid or liquid | Similar thiazole derivatives exist in both states.[1] |
| Boiling Point | > 202 °C | Expected to be higher than 2-chloro-5-methylthiazole (202.661°C) due to the hydroxyl group. |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | The thiazole ring and chloro-substituent confer organic solubility, while the methanol group may impart slight aqueous solubility.[2] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Recommended storage at 2-8 °C. | Standard practice for chlorinated heterocyclic compounds to ensure stability.[3] |
Synthesis and Reactivity
A plausible synthetic route to (2-Chloro-5-methylthiazol-4-yl)methanol would likely involve the functionalization of a pre-existing 2-chloro-5-methylthiazole scaffold. One potential pathway could be the formylation of the 4-position followed by reduction.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for (2-Chloro-5-methylthiazol-4-yl)methanol.
The reactivity of this molecule is dominated by the 2-chlorothiazole core. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, making it a valuable handle for introducing a wide variety of functional groups.[4] This is a common strategy in the synthesis of more complex molecules in medicinal and agricultural chemistry.[5]
Applications in Drug Discovery and Agrochemicals
Thiazole and its derivatives are privileged scaffolds in drug discovery and agrochemical development. The inclusion of a chlorine atom often enhances the biological activity of a molecule.[6]
(2-Chloro-5-methylthiazol-4-yl)methanol can be considered a versatile building block for several reasons:
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Scaffold for Library Synthesis: The reactive 2-chloro position allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Vector for Further Functionalization: The primary alcohol of the methanol group provides a site for esterification, etherification, or conversion to other functional groups, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
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Precursor to Important Agrochemicals: Structurally similar compounds, like 2-chloro-5-chloromethylthiazole, are key intermediates in the synthesis of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[7]
Safety and Handling (Predicted)
Based on the safety data for structurally related compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole, the following precautions should be considered.[3][8]
| Hazard Category | Predicted Hazard | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8] |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Avoid direct contact with skin. In case of contact, wash immediately with plenty of water.[9] |
| Eye Damage/Irritation | May cause serious eye damage. | Wear safety glasses with side-shields or goggles.[8] |
| Environmental Hazard | Potentially toxic to aquatic organisms. | Avoid release to the environment.[10] |
Handling: All manipulations should be performed in a well-ventilated fume hood.[3] A self-contained breathing apparatus should be available in case of emergency.[3]
Experimental Protocols
Hypothetical Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the substitution of the 2-chloro group with a generic nucleophile (Nu-H), based on established reactivity patterns of 2-chlorothiazoles.
Caption: General workflow for nucleophilic substitution on the 2-chlorothiazole core.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 eq).
-
Reagent Addition: Add the desired nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add an appropriate high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
References
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific Research in Science and Technology. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. [Link]
-
Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE. [Link]
-
Bostik. SAFETY DATA SHEET. [Link]
-
PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]
-
PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
- Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
-
European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. [Link]
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Chem-Impex. 2-Chloro-4-methylthiazole-5-sulfonyl chloride. [Link]
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European Union. Substance Information - ECHA. [Link]
-
ChemBK. 2-Chloro-5-(chlormethyl)thiazole. [Link]
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